N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as DAS181, is a novel antiviral drug that has been developed for the treatment of respiratory viral infections. It has been shown to be effective against a wide range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV).
Mecanismo De Acción
N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide works by cleaving sialic acid residues on the surface of respiratory viruses, which prevents the virus from binding to host cells and infecting them. This mechanism of action is different from other antiviral drugs, which target viral replication or entry into host cells.
Biochemical and Physiological Effects:
N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to be effective against a wide range of respiratory viruses, including those that are resistant to current antiviral drugs. It has also been shown to be safe and well-tolerated in humans. However, further studies are needed to fully understand the biochemical and physiological effects of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is its broad-spectrum antiviral activity against respiratory viruses. This makes it a promising candidate for the treatment of respiratory viral infections. However, one limitation of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is the complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide. One direction is to evaluate its efficacy in clinical trials for the treatment of respiratory viral infections. Another direction is to investigate its potential for the prevention of viral infections, such as in high-risk populations. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, as well as its potential for drug resistance.
Métodos De Síntesis
The synthesis of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves several steps, including the condensation of 3,4-dimethoxyaniline with thiocarbonyldiimidazole to form the corresponding thioamide, which is then reacted with 4-nitrophenylacetic acid to form the final product. The synthesis of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its antiviral activity against a wide range of respiratory viruses. In preclinical studies, N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to be effective against influenza, parainfluenza, and RSV. Clinical trials have also been conducted to evaluate the safety and efficacy of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in humans. In a phase 2 clinical trial, N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide was shown to be safe and well-tolerated in healthy volunteers.
Propiedades
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)carbamothioylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11(21)18-12-5-4-6-13(9-12)19-17(24)20-14-7-8-15(22-2)16(10-14)23-3/h4-10H,1-3H3,(H,18,21)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFWZPBMFAOZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.